

Technical Guide: Molecular Structure and Conformation of 3-ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethynylpyridin-2-ol

Cat. No.: B136201

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Disclaimer: Due to a lack of specific published experimental and computational studies on **3-ethynylpyridin-2-ol**, this technical guide has been constructed using data and methodologies from studies on analogous 3-substituted pyridin-2-ol and 2-pyridone systems. The quantitative data and experimental protocols presented herein are representative of the analyses that would be applied to this molecule and are based on closely related compounds.

Molecular Structure

3-ethynylpyridin-2-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 2-position and an ethynyl group at the 3-position. The presence of the hydroxyl group gives rise to significant tautomerism.

Identifier	Value
IUPAC Name	3-ethynylpyridin-2-ol
Alternate Name	3-ethynyl-1H-pyridin-2-one
Molecular Formula	C ₇ H ₅ NO
Molecular Weight	119.12 g/mol
SMILES String	OC1=CC=CN=C1C#C (ol form) O=C1NC=CC=C1C#C (one form)
CAS Number	Not available

Tautomerism: Pyridin-2-ol vs. 2-Pyridone

A critical aspect of the molecular structure of **3-ethynylpyridin-2-ol** is the tautomeric equilibrium between the pyridin-2-ol (enol) form and the 3-ethynyl-1H-pyridin-2-one (keto) form. For most substituted 2-hydroxypyridines, the 2-pyridone tautomer is significantly more stable and is the predominant form in various solvents and in the solid state. This preference is often attributed to the aromaticity of the charged resonance contributor of the 2-pyridone form, where the negative charge resides on the more electronegative oxygen atom.[\[1\]](#)

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the relative energies of the tautomers and predict the equilibrium constant.[\[2\]](#)[\[3\]](#)

Conformational Analysis

The conformational landscape of **3-ethynylpyridin-2-ol** (in its more stable 2-pyridone tautomeric form) is primarily defined by the rotation of the ethynyl substituent at the 3-position relative to the plane of the pyridone ring. While the pyridone ring itself is largely planar, slight puckering can occur.

Due to the linear nature of the ethynyl group, its rotation does not lead to distinct, high-energy barrier conformers in the same way a bulkier, non-linear substituent would. The primary conformational consideration would be the interaction of the terminal hydrogen of the ethynyl group with the adjacent substituents on the ring. In the absence of specific experimental data for **3-ethynylpyridin-2-ol**, the following table presents hypothetical computational data for the rotational barrier of the ethynyl group, based on typical values for similar small substituents on aromatic rings.

Conformer	Dihedral Angle (H-C≡C-C)	Relative Energy (kcal/mol)	Population (%)
Planar	0° / 180°	0.0	~100
Perpendicular	90°	< 0.1	< 1

For more complex analogues like 3,4-dihydro-2(1H)-pyridones with bulky substituents, distinct conformers such as pseudoaxial and pseudoequatorial forms have been identified, with energy

differences of 2-4 kcal/mol.[4][5]

Experimental Protocols

A common method for the synthesis of substituted 2-pyridone derivatives is a multi-component reaction. The following is a representative protocol based on the synthesis of 3-cyano-2-pyridone derivatives.[6][7]

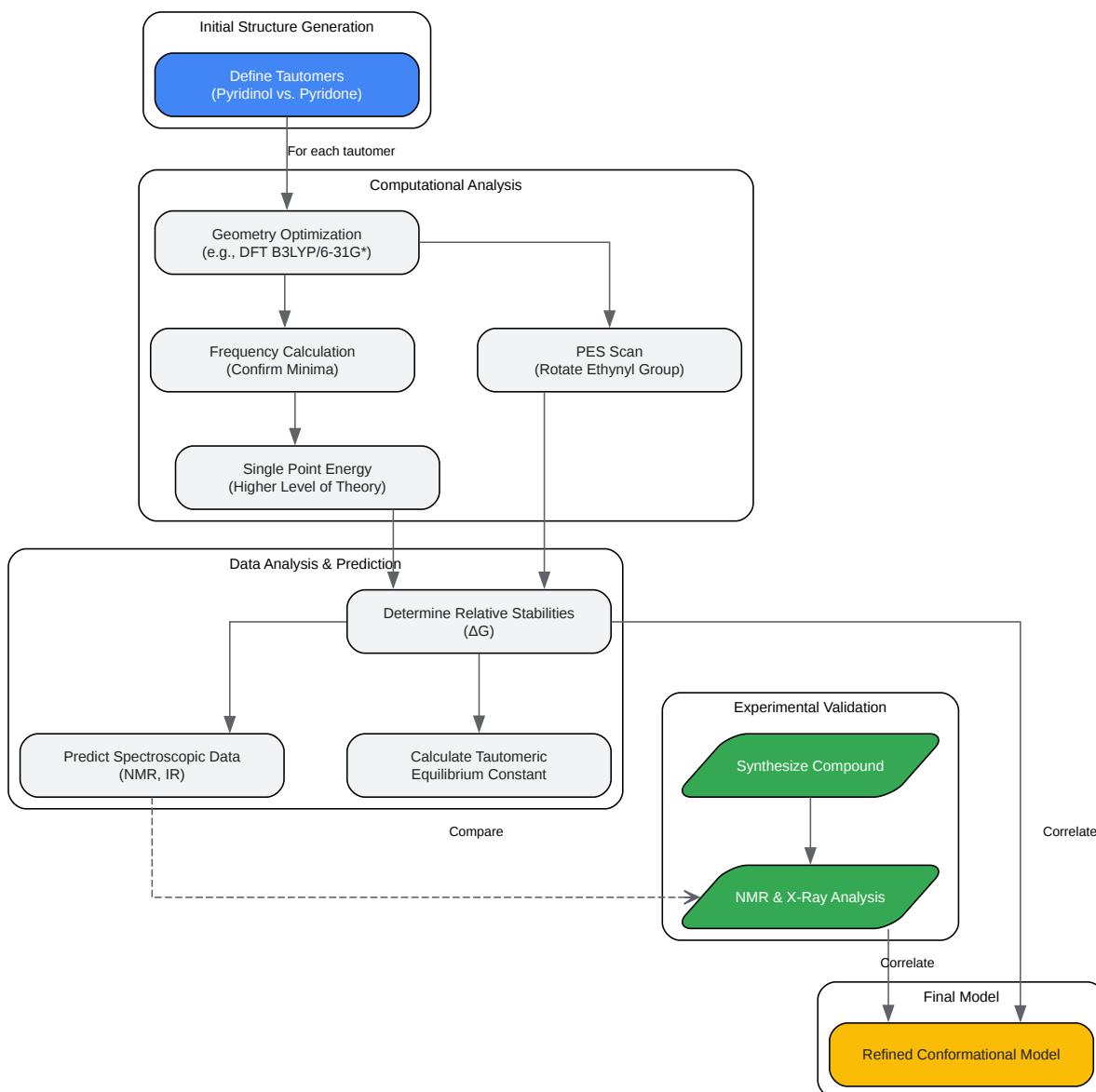
- Step 1: Synthesis of N-substituted-2-cyanoacetamide. Aniline derivatives (0.02 mol) and ethyl cyanoacetate (0.02 mol) are refluxed at high temperature for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Step 2: Synthesis of 3-cyano-2-pyridone. The cyanoacetamide from Step 1 (0.01 mol) and acetylacetone (0.01 mol) are dissolved in ethanol. Potassium hydroxide (KOH) is added as a base. The mixture is refluxed for 4 hours.
- Work-up and Purification. After completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified, typically by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular conformation in solution.

- Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) at a concentration of 5-10 mg/mL.
- ^1H and ^{13}C NMR: Standard 1D spectra are acquired to confirm the chemical structure.
- 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of their spatial proximity and thus the preferred conformation.
- J-Coupling Analysis: The magnitude of scalar coupling constants (J-values) between protons on the ring can provide information about dihedral angles and ring conformation.[8]

Computational Modeling Workflow

Computational chemistry, particularly DFT, is widely used to investigate the structure, stability, and properties of pyridine derivatives.[9][10]



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- To cite this document: BenchChem. [Technical Guide: Molecular Structure and Conformation of 3-ethynylpyridin-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136201#3-ethynylpyridin-2-ol-molecular-structure-and-conformation>]

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